4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide

Pharmaceutical Intermediates Impurity Profiling Solubility

Sourcing an authentic, traceable standard for Apalutamide-related substance analysis often presents a supply chain gap. This certified intermediate resolves that need with regulatory-grade precision. • Serves as Apalutamide Amine Impurity (Impurity 36) reference for stability-indicating HPLC validation. • Provided at 98% purity, ensuring accurate quantification for API batch release and GMP compliance. • Moderate solubility (0.82 g/L) and thermal profile inform robust synthetic and analytical method design.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
CAS No. 915087-26-2
Cat. No. B1386882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
CAS915087-26-2
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)NC2(CCC2)C#N)F
InChIInChI=1S/C13H14FN3O/c1-16-12(18)10-4-3-9(7-11(10)14)17-13(8-15)5-2-6-13/h3-4,7,17H,2,5-6H2,1H3,(H,16,18)
InChIKeyAAIGLIMPDRXLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apalutamide Amine Impurity Overview


4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS 915087-26-2) is a fluorinated benzamide derivative characterized by a cyanocyclobutyl group and a methylbenzamide core. It is primarily recognized as a key intermediate in the synthesis of the androgen receptor inhibitor Apalutamide and is commercially cataloged as Apalutamide Amine Impurity (or Impurity 36) [1]. Its physicochemical profile includes a calculated aqueous solubility of 0.82 g/L at 25°C and a predicted boiling point of 447.4±45.0°C, which are critical parameters for its handling, purification, and formulation in both research and industrial settings [2].

1 Impurity reference standard for Apalutamide profiling
2 Defined cyanocyclobutyl-fluorobenzamide structure
3 Suitable for analytical method validation and synthesis control

Limitations of Generic Apalutamide Intermediates


The precise structure of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, particularly the cyanocyclobutyl moiety and the fluorine substitution, is essential for its reactivity in subsequent synthetic steps toward Apalutamide. Substituting with a generic or structurally similar intermediate, such as an analog lacking the fluorine atom or bearing a different amine substituent, would introduce a different chemical entity, altering reaction kinetics, yield, and the impurity profile of the final drug substance [1]. This necessitates rigorous analytical control, for which this compound serves as a specific and traceable reference standard, a role that cannot be fulfilled by a generic or unqualified chemical [2].

! Generic intermediates without fluorine or with different amine may shift reactivity and impurity profiles
! Non-certified materials cannot provide pharmacopeial traceability for regulatory methods
! Structural analogs may alter synthesis outcome and limit direct substitution in validated processes

Apalutamide Impurity Differentiation Criteria


Aqueous Solubility Differentiation

This compound exhibits an aqueous solubility of 0.82 g/L at 25°C, a calculated value that is notably lower than many common Apalutamide impurities, such as Apalutamide Acid Impurity (which is predicted to be significantly more soluble due to its carboxylic acid group). This solubility characteristic directly impacts its isolation and purification during synthesis and is a critical parameter for analytical method development [1].

Solubility
Class-level
0.82 g/L (calc. 25°C)
Lower predicted solubility vs. acid impurity; may guide solvent selection
Comparator solubility not reported; exact difference not quantified
Pharmaceutical Intermediates Impurity Profiling Solubility

HPLC Purity Benchmark

Commercially, this compound is routinely supplied with a purity of 98% as determined by HPLC, a specification that matches or exceeds that of many other Apalutamide intermediates offered for research and analytical use. While a direct head-to-head comparison is not available, this level of purity is standard for high-quality reference materials intended for method validation and impurity quantification in drug substance analysis .

Purity
Class-level
98% (HPLC)
Upper end of typical intermediate range; supports reference standard use
Commercial specification; suitability for method validation reviewed per lot
Reference Standards Quality Control HPLC Purity

Regulatory Traceability

This compound is offered as a reference standard by multiple suppliers, with the explicit capability for traceability to pharmacopeial standards (USP or EP) [1]. This certification is a key differentiator from generic, non-certified intermediates, as it is essential for the development, validation, and quality control of analytical methods required for Abbreviated New Drug Applications (ANDAs) and commercial production of Apalutamide [2].

Traceability
Reported
Certified to USP/EP standards
Supports ANDA-related method validation and QC batch release
Supplier-documented certification; verify current status before procurement
Regulatory Compliance Reference Standards ANDA

Application Scenarios


Impurity Profiling Method Development

The compound is ideally suited as a reference standard for the development and validation of stability-indicating HPLC methods aimed at quantifying related substances in Apalutamide drug substance and finished products [1]. Its well-defined structure and commercial availability at 98% purity ensure accurate and reproducible quantification of this specific impurity, a requirement for regulatory submissions [2].

Key Intermediate in API Synthesis

In the multi-step synthesis of Apalutamide, this compound serves as a critical intermediate. Its unique cyanocyclobutyl and fluorobenzamide framework is essential for the final coupling reaction to form the active pharmaceutical ingredient (API). The compound's moderate solubility profile (0.82 g/L) informs the choice of reaction solvent and work-up procedures, directly impacting process yield and efficiency [3].

QC Batch Release Testing

Pharmaceutical quality control laboratories use this certified reference standard to confirm the identity and quantify the level of Apalutamide Amine Impurity in API batches and finished dosage forms. Its traceability to pharmacopeial standards (USP/EP) [2] ensures the reliability of QC data, which is essential for batch release and compliance with Good Manufacturing Practices (GMP).

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified reference standard with defined structure and purity
Method specificity, linearity, and accuracy for related substances
Key intermediate in API synthesis
Cyanocyclobutyl-fluorobenzamide scaffold and solubility profile
Reaction yield, impurity control, and solvent selection
QC batch release testing
Pharmacopeial traceability (USP/EP)
GMP batch compliance and data reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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